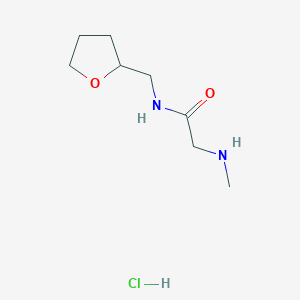

2-(Methylamino)-N-(tetrahydro-2-furanylmethyl)-acetamide hydrochloride

Descripción general

Descripción

2-(Methylamino)-N-(tetrahydro-2-furanylmethyl)-acetamide hydrochloride is a useful research compound. Its molecular formula is C8H17ClN2O2 and its molecular weight is 208.68 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

2-(Methylamino)-N-(tetrahydro-2-furanylmethyl)-acetamide hydrochloride is a compound of increasing interest in pharmacological research due to its unique structural features and potential biological activities. This article explores its biological activity, including pharmacodynamics, pharmacokinetics, and its interactions with various biological targets.

Chemical Structure and Properties

The compound is classified as an amide, formed through the condensation of 2-aminoacetamide and 2-(aminomethyl)tetrahydrofuran. Its molecular formula is C₉H₁₄ClN₂O₂, with a molecular weight of approximately 178.66 g/mol. The presence of the tetrahydrofuran moiety is significant, as it influences the compound's solubility and interaction with biological systems.

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities:

- Anti-inflammatory Properties : Preliminary studies suggest that derivatives of this compound may have anti-inflammatory effects, potentially through modulation of inflammatory pathways.

- Analgesic Effects : There is evidence to support analgesic properties, which may be linked to its action on neurotransmitter systems involved in pain perception.

- Neurotransmission Modulation : The structure suggests potential interactions with neurotransmitter receptors, indicating possible roles in treating neurological disorders.

The biological mechanisms underlying the activity of this compound are not fully elucidated; however, it is hypothesized that:

- Enzyme Interaction : The compound may interact with enzymes involved in metabolic pathways, influencing their activity.

- Receptor Binding : Potential binding to neurotransmitter receptors could mediate its analgesic and anti-inflammatory effects.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.

Table 1: Summary of Biological Activities

Análisis De Reacciones Químicas

Hydrolysis Reactions

2-(Methylamino)-N-(tetrahydro-2-furanylmethyl)-acetamide hydrochloride undergoes hydrolysis under acidic or basic conditions, typical of amide-containing compounds. The reaction cleaves the amide bond, yielding 2-(methylamino)acetic acid and tetrahydrofurfurylamine as primary products. Hydrolysis kinetics and efficiency depend on pH, temperature, and solvent polarity.

Nucleophilic Substitution

The methylamino group (-NHCH₃) acts as a nucleophile in reactions with electrophilic agents. For example, it participates in alkylation and acylation processes:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form N-alkylated derivatives .

-

Acylation : Forms acylamides when treated with acetyl chloride or chloroformates .

Example reaction with acetyl chloride :

Key data:

Metal-Catalyzed Reactions

The compound interacts with transition metals (e.g., Cu, In) to form coordination complexes, altering its reactivity. Notable examples include:

Copper(II)-Catalyzed Chlorination

In the presence of CuCl₂ and N-chlorosuccinimide (NCS) , the compound undergoes alkoxychlorination , introducing chlorine at the α-carbon of the acetamide moiety .

| Catalyst | Additive | Solvent | Yield | Selectivity |

|---|---|---|---|---|

| CuCl₂ (5 mol%) | NCS (1.1 eq) | Acetonitrile | 51–54% | >90% regioselective |

Condensation and Acylation

The tetrahydrofuran (THF) ring’s oxygen atom participates in hydrogen bonding , influencing reactivity in condensation reactions. For instance, with glyoxylic acid, it forms Schiff base intermediates under mild acidic conditions .

Schiff base formation :

Conditions:

Stability and Degradation

The compound is stable under inert atmospheres but degrades via oxidation when exposed to strong oxidizers (e.g., H₂O₂, KMnO₄), producing N-oxides or cleaving the THF ring .

| Oxidizing Agent | Products | Degradation Pathway |

|---|---|---|

| H₂O₂ (30%) | N-oxide derivative + CO₂ | Oxidation of methylamino group |

| KMnO₄ (acidic) | Succinic acid derivatives + NH₃ | Ring-opening of THF moiety |

Propiedades

IUPAC Name |

2-(methylamino)-N-(oxolan-2-ylmethyl)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2.ClH/c1-9-6-8(11)10-5-7-3-2-4-12-7;/h7,9H,2-6H2,1H3,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJMVUNKCVLTUGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)NCC1CCCO1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.